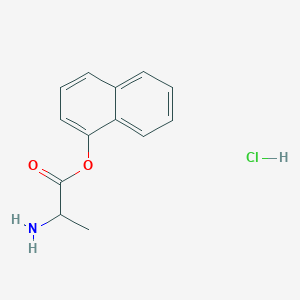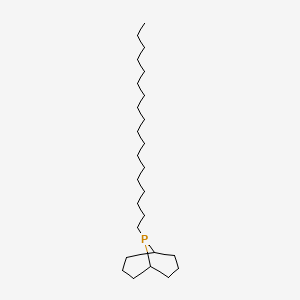
9-Stearyl-9-phosphabicyclo(3.3.1)nonane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-Stearyl-9-phosphabicyclo(3.3.1)nonane: is a chemical compound with the molecular formula C26H51P and a molecular weight of 394.656901 g/mol This compound is characterized by the presence of a phosphabicyclo nonane structure with a stearyl group attached to the phosphorus atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-Stearyl-9-phosphabicyclo(3.3.1)nonane typically involves the reaction of a phosphabicyclo nonane precursor with a stearyl halide under specific conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. The reaction conditions may include the use of a solvent such as tetrahydrofuran (THF) and a base to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity, and may include additional steps such as purification by column chromatography or recrystallization.
Chemical Reactions Analysis
Types of Reactions
9-Stearyl-9-phosphabicyclo(3.3.1)nonane can undergo various types of chemical reactions, including:
Oxidation: The phosphorus atom in the compound can be oxidized to form phosphine oxides.
Reduction: The compound can be reduced under specific conditions to form phosphines.
Substitution: The stearyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as alkyl or aryl halides can be used in the presence of a base.
Major Products Formed
Oxidation: Phosphine oxides.
Reduction: Phosphines.
Substitution: Alkyl or aryl substituted phosphabicyclo nonane derivatives.
Scientific Research Applications
9-Stearyl-9-phosphabicyclo(3.3.1)nonane has several applications in scientific research, including:
Chemistry: It is used as a ligand in coordination chemistry and catalysis.
Biology: The compound can be used in the study of biological systems involving phosphorus-containing compounds.
Industry: Used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 9-Stearyl-9-phosphabicyclo(3.3.1)nonane involves its interaction with molecular targets through its phosphorus atom. The compound can form coordination complexes with metal ions, which can then participate in various catalytic processes. The stearyl group provides hydrophobic interactions that can influence the compound’s solubility and reactivity.
Comparison with Similar Compounds
Similar Compounds
9-Borabicyclo(3.3.1)nonane: An organoborane compound used in hydroboration reactions.
9-Phosphabicyclo(3.3.1)nonane: A similar compound without the stearyl group.
Uniqueness
9-Stearyl-9-phosphabicyclo(3.3.1)nonane is unique due to the presence of the stearyl group, which imparts specific chemical properties and potential applications that are not observed in other similar compounds. The stearyl group enhances the compound’s hydrophobicity and can influence its interactions with other molecules.
Properties
CAS No. |
99886-25-6 |
|---|---|
Molecular Formula |
C26H51P |
Molecular Weight |
394.7 g/mol |
IUPAC Name |
9-octadecyl-9-phosphabicyclo[3.3.1]nonane |
InChI |
InChI=1S/C26H51P/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-24-27-25-20-18-21-26(27)23-19-22-25/h25-26H,2-24H2,1H3 |
InChI Key |
CMTVKSLVXRIWBW-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCP1C2CCCC1CCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


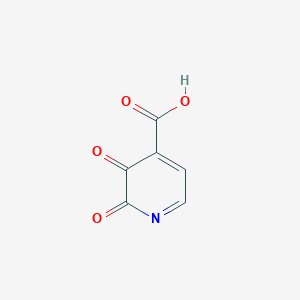
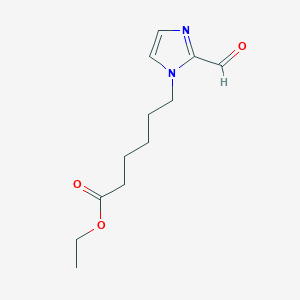


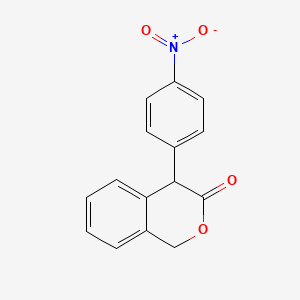
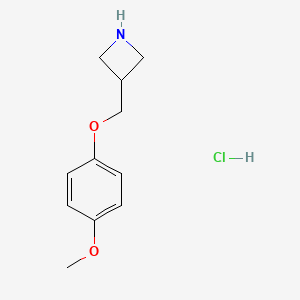

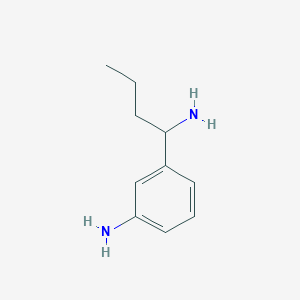
![2-[(3-Methylphenyl)sulfanyl]benzoic acid](/img/structure/B12066166.png)
![(2S)-2-methyl-1-[(oxan-4-yl)methyl]piperazine](/img/structure/B12066172.png)


